N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group and an ethanediamide linker to a 4-fluorobenzyl moiety.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-13-4-2-3-5-18(13)26-19(16-11-29-12-17(16)25-26)24-21(28)20(27)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBCHXCLNTTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps
Preparation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxamide Group: The oxamide group can be introduced through a coupling reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural features include:
- Thieno[3,4-c]pyrazol core: Shared with analogs in and .
- 2-Methylphenyl substituent : Distinct from the 4-fluorophenyl group in ’s compound (899733-61-0), which may alter steric and electronic properties .
- Ethanediamide linker : Contrasts with sulfonyl or triazole linkers in other derivatives (e.g., and ) .
Table 1: Substituent and Core Comparisons
Physical and Spectral Properties
Table 2: Physical and Spectral Data
- Triazole derivatives () exhibit tautomerism between thiol and thione forms, which may influence binding interactions in biological systems .
Comparison with Analog Syntheses:
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 442.5 g/mol
- CAS Number : 899994-92-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds within the thieno[3,4-c]pyrazole class have been studied for their ability to inhibit specific kinases such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a critical role in numerous cellular processes including metabolism and cell signaling.
In Vitro Studies
In vitro studies have demonstrated that related thieno[3,2-c]pyrazol derivatives exhibit potent GSK-3β inhibitory activity. For instance, a compound similar to this compound showed an IC value of 3.1 nM against GSK-3β, indicating strong inhibitory potential . Furthermore, these compounds have been shown to promote neuronal differentiation and neurite outgrowth in SH-SY5Y cells without cytotoxic effects at concentrations up to 50 μM .
Anticancer Potential
A study focused on the antiproliferative effects of thieno[3,4-c]pyrazole derivatives highlighted their potential as anticancer agents. The research involved screening a library of compounds against multicellular spheroids derived from various cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells .
Neuroprotective Effects
Another investigation assessed the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. The study found that these compounds could modulate pathways involved in neurodegenerative diseases by inhibiting GSK-3β activity. This inhibition was linked to decreased levels of phosphorylated tau protein, a hallmark of Alzheimer's disease .
Data Table: Summary of Biological Activities
| Biological Activity | IC (nM) | Cell Line | Effect |
|---|---|---|---|
| GSK-3β Inhibition | 3.1 | SH-SY5Y | Promotes neurite outgrowth |
| Antiproliferative | Varies | Various Cancer Lines | Induces apoptosis |
| Neuroprotection | Not specified | Neuronal Cells | Decreases phosphorylated tau levels |
Q & A
Q. What are the key synthetic parameters for optimizing the yield and purity of N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide?
- Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–80°C for cyclization steps), inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and solvent selection (e.g., DMF or acetonitrile for polar intermediates). Catalysts such as palladium or copper complexes may enhance coupling reactions. Purification via column chromatography or recrystallization improves purity, monitored by HPLC (≥95% purity threshold) .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Avoids thermal degradation |
| Solvent | DMF, Acetonitrile | Enhances reactant solubility |
| Catalyst | Pd/C, CuI | Accelerates coupling steps |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and confirms regiochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., thienopyrazole core geometry) for absolute configuration .
Advanced Research Questions
Q. How can reaction pathways be modified to enhance selectivity for desired derivatives of this compound?
- Methodological Answer :
- Solvent Polarity Adjustment : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in nucleophilic substitutions.
- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization.
- pH Control : Maintain pH 7–8 for amide bond formation to minimize hydrolysis. Reaction progress is tracked via TLC, with quenching at 80–90% conversion .
Q. What methodologies are recommended for assessing biological activity and target interactions?
- Methodological Answer :
- Molecular Docking Simulations : Use AutoDock Vina to predict binding affinities (ΔG values) to targets like kinase domains.
- In Vitro Assays :
- MTT Assay : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7).
- Fluorescence Polarization : Quantify protein-ligand interactions (Kd values).
- SAR Studies : Modify the 4-fluorophenyl or thienopyrazole moieties to correlate structural changes with activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to exclude impurities (>98% purity).
- Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol variances .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability (≥30%), and CYP450 interactions.
- MD Simulations : GROMACS models aqueous solubility and membrane permeability (e.g., BBB penetration).
- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
